Cas no 839697-74-4 (methyl 2-ethynyl-1,3-oxazole-4-carboxylate)
methyl 2-ethynyl-1,3-oxazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 4-Oxazolecarboxylic acid, 2-ethynyl-, methyl ester
- methyl 2-ethynyl-1,3-oxazole-4-carboxylate
- EN300-19574108
- 839697-74-4
-
- MDL: MFCD28661623
- Inchi: 1S/C7H5NO3/c1-3-6-8-5(4-11-6)7(9)10-2/h1,4H,2H3
- InChI Key: LTCGGWPHKYTTOA-UHFFFAOYSA-N
- SMILES: O1C(C#C)=NC(C(=O)OC)=C1
Computed Properties
- Exact Mass: 151.026943022g/mol
- Monoisotopic Mass: 151.026943022g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 52.3Ų
methyl 2-ethynyl-1,3-oxazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-19574108-1g |
methyl 2-ethynyl-1,3-oxazole-4-carboxylate |
839697-74-4 | 95% | 1g |
$1485.0 | 2023-09-17 | |
| Enamine | EN300-19574108-5g |
methyl 2-ethynyl-1,3-oxazole-4-carboxylate |
839697-74-4 | 95% | 5g |
$4309.0 | 2023-09-17 | |
| Enamine | EN300-19574108-10g |
methyl 2-ethynyl-1,3-oxazole-4-carboxylate |
839697-74-4 | 95% | 10g |
$6390.0 | 2023-09-17 | |
| Enamine | EN300-19574108-0.1g |
methyl 2-ethynyl-1,3-oxazole-4-carboxylate |
839697-74-4 | 95% | 0.1g |
$515.0 | 2023-09-17 | |
| Enamine | EN300-19574108-0.25g |
methyl 2-ethynyl-1,3-oxazole-4-carboxylate |
839697-74-4 | 95% | 0.25g |
$735.0 | 2023-09-17 | |
| Enamine | EN300-19574108-0.5g |
methyl 2-ethynyl-1,3-oxazole-4-carboxylate |
839697-74-4 | 95% | 0.5g |
$1158.0 | 2023-09-17 | |
| Enamine | EN300-19574108-1.0g |
methyl 2-ethynyl-1,3-oxazole-4-carboxylate |
839697-74-4 | 95% | 1g |
$1485.0 | 2023-05-31 | |
| Enamine | EN300-19574108-2.5g |
methyl 2-ethynyl-1,3-oxazole-4-carboxylate |
839697-74-4 | 95% | 2.5g |
$2912.0 | 2023-09-17 | |
| Enamine | EN300-19574108-5.0g |
methyl 2-ethynyl-1,3-oxazole-4-carboxylate |
839697-74-4 | 95% | 5g |
$4309.0 | 2023-05-31 | |
| Enamine | EN300-19574108-10.0g |
methyl 2-ethynyl-1,3-oxazole-4-carboxylate |
839697-74-4 | 95% | 10g |
$6390.0 | 2023-05-31 |
methyl 2-ethynyl-1,3-oxazole-4-carboxylate Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on methyl 2-ethynyl-1,3-oxazole-4-carboxylate
Recent Advances in the Application of Methyl 2-Ethynyl-1,3-Oxazole-4-Carboxylate (CAS: 839697-74-4) in Chemical Biology and Pharmaceutical Research
Methyl 2-ethynyl-1,3-oxazole-4-carboxylate (CAS: 839697-74-4) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its oxazole core and ethynyl functional group, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of novel kinase inhibitors, antimicrobial agents, and fluorescent probes for biological imaging.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of methyl 2-ethynyl-1,3-oxazole-4-carboxylate as a building block for the synthesis of potent kinase inhibitors targeting cancer-related pathways. The researchers utilized click chemistry to functionalize the ethynyl group, enabling the rapid assembly of diverse compound libraries. The resulting inhibitors exhibited nanomolar potency against specific kinase targets, underscoring the compound's value in medicinal chemistry.
In the realm of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of methyl 2-ethynyl-1,3-oxazole-4-carboxylate displayed promising activity against drug-resistant bacterial strains. The oxazole moiety was found to interact with bacterial cell wall biosynthesis enzymes, while the ethynyl group allowed for further structural optimization to enhance potency and reduce toxicity.
Recent advancements in chemical biology have also leveraged this compound for the development of fluorescent probes. A 2024 Nature Chemical Biology publication detailed how researchers modified methyl 2-ethynyl-1,3-oxazole-4-carboxylate to create turn-on fluorescent sensors for detecting reactive oxygen species in live cells. The probe's modular design, enabled by the ethynyl group's reactivity, allowed for tuning of fluorescence properties while maintaining excellent cell permeability.
The synthetic accessibility of methyl 2-ethynyl-1,3-oxazole-4-carboxylate continues to make it a popular choice for drug discovery programs. Recent process chemistry improvements, as reported in Organic Process Research & Development (2023), have demonstrated scalable routes to this intermediate with excellent yield and purity. These developments are particularly important as the pharmaceutical industry seeks to incorporate more heterocyclic diversity into screening libraries.
Looking forward, the unique combination of structural features in methyl 2-ethynyl-1,3-oxazole-4-carboxylate positions it as a valuable scaffold for addressing emerging challenges in medicinal chemistry. Current research directions include exploring its use in PROTAC design, covalent inhibitor development, and as a component of DNA-encoded libraries. The compound's versatility and the growing body of research supporting its applications suggest it will remain an important tool in chemical biology and drug discovery efforts.
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